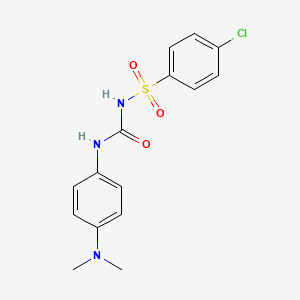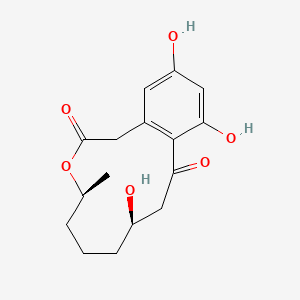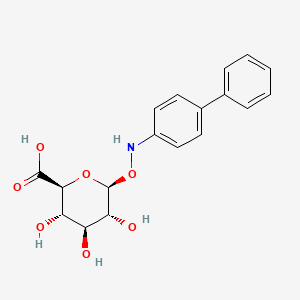
Diphenyliodonium nitrate
Overview
Description
Synthesis Analysis
The synthesis of diphenyliodonium compounds involves various methods, including the direct interaction of iodine species with aromatic compounds. A specific study on the synthesis of related iodonium compounds shows the preparation of nitrate-diphenoxo triply bridged complexes, indicating the complex nature and versatility of iodonium synthesis methods (Colacio et al., 2012).
Molecular Structure Analysis
Iodonium salts, including diphenyliodonium nitrate, exhibit diverse molecular structures that are influenced by their bonding environment. The study by Felloni et al. (2002) on hydrogen-bonding interactions between bipyridinium cations and nitrate anions provides insights into the structural parameters and hydrogen-bonding interactions, which are crucial for understanding the molecular structure of iodonium salts (Felloni et al., 2002).
Chemical Reactions and Properties
This compound participates in various chemical reactions, exploiting its reactivity towards nucleophiles and its potential as a catalyst. Research by Baho and Zargarian (2007) on new complexes arising from the reaction of nickel(II) nitrate with diphenyl(dipyrazolyl)methane shows the complexity of reactions involving iodonium compounds and their potential in forming novel materials with unique properties (Baho & Zargarian, 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular arrangement and interactions within the crystal lattice. Studies on related compounds highlight the importance of structural factors, including hydrogen bonding and molecular geometry, in determining the physical properties of iodonium salts (Matveeva et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and role in synthesis, are pivotal in its application in organic chemistry. For instance, the synthesis and characterization of uranyl nitrate complexes with diphenylsulfoxide and dibenzylsulfoxide showcase the ability of diphenyliodonium derivatives to form stable complexes with metals, suggesting a broad range of chemical behaviors and applications (Almeida et al., 2003).
Scientific Research Applications
Inhibition of Plant Root Growth
Diphenyliodonium, a related compound, has been studied for its effects on root growth inhibition in plants by affecting hydrogen peroxide accumulation in root meristems (Yu et al., 2017).
Effect on Estrogen Receptors
Diphenyliodonium has been implicated in the activation of estrogen receptor-alpha, indicating its potential role in cell growth and gene expression (Veselik et al., 2008).
Impact on Energy Metabolism
It has been used in the study of energy metabolism, particularly in rat liver mitochondria, demonstrating its impact on ATP synthesis (Holland & Sherrat, 1971).
Neuroprotection
Diphenyliodonium shows neuroprotective effects, particularly in the context of glutamate neurotoxicity, by blocking N-methyl-D-aspartate receptors (Nakamura et al., 1997).
Inhibition of Cytochrome P450 Reductase
It acts as an inhibitor of cytochrome P450 reductase, impacting electron transport mechanisms (Tew, 1993).
Photoinitiation in Polymerization Processes
Its salts are used in photoinitiation for cationic cross-linking of divinyl ethers in polymerization processes (Kahveci et al., 2008).
Mechanism of Action
Target of Action
Diphenyliodonium nitrate (DPIN) is primarily used as a photoacid generator (PAG) in the field of lithography . Its primary targets are UV reactive polymers, which it interacts with during the process of photolysis .
Mode of Action
DPIN undergoes a photolysis reaction when exposed to light, which is a process where a chemical compound is broken down by photons . It is during this process that DPIN interacts with its targets, the UV reactive polymers . The interaction results in the formation of UV reactive polymers and can also lead to the formation of light-tuned self-assembled polyelectrolytic structures .
Biochemical Pathways
It is known that the compound plays a crucial role in the photolithographic formation of uv reactive polymers . The downstream effects of this process include the creation of UV-tuned shape memory hydrogels, which have potential applications in 3D printing .
Pharmacokinetics
It is known that dpin is soluble in hot water , which may influence its bioavailability
Result of Action
The primary result of DPIN’s action is the formation of UV reactive polymers and light-tuned self-assembled polyelectrolytic structures . These structures have potential applications in various fields, including 3D printing .
Action Environment
The action of DPIN is influenced by environmental factors such as light and temperature. As a photoacid generator, DPIN requires light to undergo photolysis . Moreover, its solubility in hot water suggests that temperature may also play a role in its action . The stability, efficacy, and action of DPIN can therefore be influenced by these environmental conditions.
Safety and Hazards
Diphenyliodonium nitrate is classified as an oxidizing solid . It may intensify fire and is a potential hazard when exposed to heat, sparks, open flames, or hot surfaces . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .
Future Directions
Diphenyliodonium nitrate has potential applications in the field of materials science. For instance, it can be used in the photo patterning of UV tuned shape memory hydrogels, which could potentially be used in 3D printing . Furthermore, it can be used in the formation of light-tuned self-assembled polyelectrolytic structures .
Relevant Papers The paper “Alginate-Based Smart Materials and Their Application: Recent Advances and Perspectives” discusses the use of this compound in the formation of alginate-based smart materials . Another paper, “Combining gellan gum with a functional low-molecular-weight gelator to assemble stiff shaped hybrid hydrogels for stem cell growth”, explores the use of this compound in the fabrication of hybrid gels .
properties
IUPAC Name |
diphenyliodanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCVYWWRJDZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00222528 | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
722-56-5 | |
| Record name | Iodonium, diphenyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



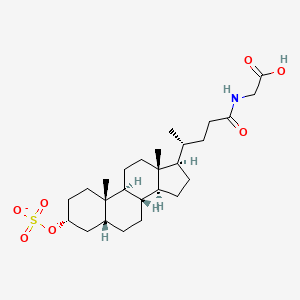
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)
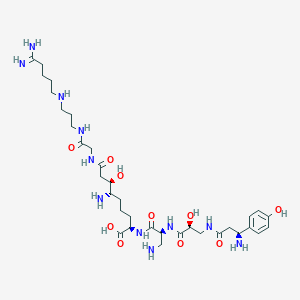
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)
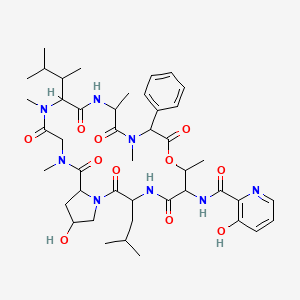

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
